1alpha-Hydroxytorilin

Cancer biology Natural product cytotoxicity Sesquiterpene structure-activity relationship

1alpha-Hydroxytorilin is a guaiane-type sesquiterpenoid with the molecular formula C22H32O6 and a molecular weight of 392.49 g/mol, bearing a characteristic hydroxyl group at the C-1α position that distinguishes it from related Torilis japonica-derived sesquiterpenes. The compound is isolated from the fruits of Torilis japonica (Umbelliferae) and has been documented for its cytotoxic effects against human cancer cell lines.

Molecular Formula C22H32O6
Molecular Weight 392.492
CAS No. 887147-75-3
Cat. No. B1160324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1alpha-Hydroxytorilin
CAS887147-75-3
Molecular FormulaC22H32O6
Molecular Weight392.492
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC(C2(CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)O)C
InChIInChI=1S/C22H32O6/c1-8-12(2)20(25)27-19-9-13(3)22(26)11-18(24)14(4)16(22)10-17(19)21(6,7)28-15(5)23/h8,13,17,19,26H,9-11H2,1-7H3/b12-8-/t13-,17-,19+,22+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





1alpha-Hydroxytorilin (CAS 887147-75-3) Product Baseline and Structural Identity


1alpha-Hydroxytorilin is a guaiane-type sesquiterpenoid with the molecular formula C22H32O6 and a molecular weight of 392.49 g/mol, bearing a characteristic hydroxyl group at the C-1α position that distinguishes it from related Torilis japonica-derived sesquiterpenes . The compound is isolated from the fruits of Torilis japonica (Umbelliferae) and has been documented for its cytotoxic effects against human cancer cell lines [1]. Structurally, 1alpha-Hydroxytorilin features a decahydroazulene core with multiple ester functionalities, including an angeloyloxy group at C-8 and an acetoxy group at C-11, which collectively influence its bioactivity profile relative to structural analogs .

1alpha-Hydroxytorilin: Why Substitution with Other Torilis Sesquiterpenes is Scientifically Unsupported


Generic substitution among Torilis japonica-derived guaiane sesquiterpenes—such as torilin (CAS 13018-10-5) and 1beta-hydroxytorilin (CAS 509078-16-4)—is scientifically indefensible because minor stereochemical and hydroxylation differences at the C-1 position produce pronounced shifts in cytotoxic potency and target engagement [1]. 1alpha-Hydroxytorilin exhibits a distinct cell line selectivity profile, with ED50 values ranging from 17.48 to 42.54 μg/mL across four human tumor lines, differing by up to 2.1-fold in potency relative to torilin depending on the cell line tested [2]. Furthermore, torilin possesses well-characterized 5α-reductase inhibitory activity (IC50 = 31.7 ± 4.23 μM) and multidrug resistance reversal properties that are absent or unreported for 1alpha-hydroxytorilin, underscoring that these analogs cannot be treated as interchangeable research tools [3]. Procurement of the incorrect analog risks irreproducible results and wasted experimental resources.

1alpha-Hydroxytorilin Evidence Guide: Quantitative Differentiation from In-Class Analogs


Direct Head-to-Head Cytotoxicity Comparison: 1alpha-Hydroxytorilin vs. Torilin and 1beta-Hydroxytorilin

In a direct head-to-head study using identical assay conditions, 1alpha-hydroxytorilin (compound 3) exhibited differentiated cytotoxic potency against four human cancer cell lines compared to its close structural analogs torilin (compound 1) and 1beta-hydroxytorilin (compound 2) [1]. The most pronounced differentiation occurred in the SK-MEL-2 melanoma line, where 1alpha-hydroxytorilin showed approximately 2.1-fold greater potency than torilin. Against A549 lung adenocarcinoma cells, the difference was 1.7-fold in favor of 1alpha-hydroxytorilin. Against HCT15 colorectal adenocarcinoma cells, the potency differential was 1.3-fold relative to torilin. Notably, 1beta-hydroxytorilin exhibited consistently lower potency than 1alpha-hydroxytorilin across all four lines, demonstrating the functional impact of C-1 stereochemistry on cytotoxic activity [1].

Cancer biology Natural product cytotoxicity Sesquiterpene structure-activity relationship

Cell Line Selectivity Fingerprint: 1alpha-Hydroxytorilin Demonstrates Distinct Profile from Torilin

Beyond absolute potency differences, 1alpha-hydroxytorilin exhibits a quantitatively distinct cell line selectivity fingerprint compared to torilin. 1alpha-Hydroxytorilin displays the greatest potency against SK-MEL-2 melanoma cells (ED50 = 17.48 μg/mL) and the least against HCT15 colon cancer cells (ED50 = 42.54 μg/mL), representing a 2.43-fold selectivity window between these two lines [1]. In contrast, torilin shows a narrower selectivity window of 1.58-fold between its most potent line (SK-OV-3, ED50 = 25.57 μg/mL) and its least potent line (HCT15, ED50 = 55.10 μg/mL). The selectivity ratio of 1alpha-hydroxytorilin for SK-MEL-2 over SK-OV-3 is 1.04 (nearly equipotent), whereas torilin is 1.41-fold more selective for SK-OV-3 over SK-MEL-2 [1]. This reversal of line preference between the two analogs provides a clear, quantifiable basis for selecting 1alpha-hydroxytorilin over torilin when SK-MEL-2 or A549 is the primary experimental model.

Cell line profiling Selectivity Cancer pharmacology

Cross-Study Cytotoxicity Analysis: 1alpha-Hydroxytorilin vs. Torilin in LLC Murine Model

In a separate study using Lewis lung carcinoma (LLC) murine cells, 1alpha-hydroxytorilin (compound 4) exhibited an IC50 of 34.0 μg/mL, which was marginally less potent than torilin (compound 1) at 31.3 μg/mL, representing a 1.09-fold potency difference [1]. While this cross-study comparison involves a different cell line and assay format than the human cell line panel discussed above, it demonstrates that the potency relationship between 1alpha-hydroxytorilin and torilin is not uniform across all cancer models—the 2.1-fold advantage of 1alpha-hydroxytorilin observed in SK-MEL-2 human melanoma cells is not recapitulated in LLC murine cells, where torilin is slightly more potent. This model-dependent potency variation further reinforces that these analogs are not interchangeable and that experimental outcomes will vary based on the specific compound selected.

Murine cancer model Lewis lung carcinoma Cross-study comparison

Target Pathway Differentiation: Torilin Exhibits 5α-Reductase Inhibition Absent for 1alpha-Hydroxytorilin

Torilin has been characterized as an inhibitor of testosterone 5α-reductase with an IC50 of 31.7 ± 4.23 μM, showing stronger inhibition than α-linolenic acid (IC50 = 160.3 ± 24.62 μM) but weaker than finasteride (IC50 = 0.38 ± 0.06 μM) [1]. This well-documented 5α-reductase inhibitory activity is a defining pharmacological feature of torilin and underlies its investigation in androgen-related conditions. Importantly, no published evidence currently exists demonstrating that 1alpha-hydroxytorilin shares this 5α-reductase inhibitory activity. Given the structural difference at C-1 (hydroxyl present in 1alpha-hydroxytorilin, absent in torilin), it is scientifically reasonable to infer that this target engagement profile is not conserved. Researchers specifically requiring 5α-reductase inhibition should procure torilin rather than 1alpha-hydroxytorilin; conversely, those seeking cytotoxic activity without potential 5α-reductase confounding should select 1alpha-hydroxytorilin.

5α-Reductase inhibition Target selectivity Mechanism of action

Multidrug Resistance Reversal Activity: Torilin Property Not Characterized for 1alpha-Hydroxytorilin

Torilin has been demonstrated to reverse multidrug resistance (MDR) in cancer cells, potentiating the cytotoxicities of adriamycin, vinblastine, taxol, and colchicine against MDR KB-V1 and MCF7/ADR cells [1]. Mechanistic studies indicate that torilin increases intracellular accumulation of anticancer drugs by blocking drug efflux, likely through P-glycoprotein interaction [2]. This MDR reversal activity represents a significant pharmacological property that differentiates torilin from its hydroxylated analogs. No published studies have investigated or reported whether 1alpha-hydroxytorilin possesses similar MDR reversal activity. Given the structural divergence at C-1, extrapolation of this activity from torilin to 1alpha-hydroxytorilin is scientifically unwarranted. Researchers investigating MDR reversal mechanisms should select torilin; those studying direct cytotoxicity in non-MDR contexts should select 1alpha-hydroxytorilin to avoid unintended chemosensitization effects that could confound interpretation.

Multidrug resistance P-glycoprotein Chemosensitization

1alpha-Hydroxytorilin: Research Application Scenarios Based on Quantitative Differentiation


Scenario 1: SK-MEL-2 Human Melanoma Cytotoxicity Studies

When the primary experimental objective is to evaluate cytotoxic activity against human melanoma cells, 1alpha-hydroxytorilin is the optimal selection among Torilis-derived guaiane sesquiterpenes. Direct head-to-head data demonstrate that 1alpha-hydroxytorilin (ED50 = 17.48 μg/mL) is 2.1-fold more potent than torilin (ED50 = 36.17 μg/mL) and 1.2-fold more potent than 1beta-hydroxytorilin (ED50 = 20.51 μg/mL) against SK-MEL-2 melanoma cells [1]. This quantitative advantage translates to achieving equivalent cytotoxic effects at approximately half the compound concentration required for torilin, reducing potential off-target effects and compound consumption. Procurement of 1alpha-hydroxytorilin rather than torilin or 1beta-hydroxytorilin is scientifically justified for melanoma-focused screening or mechanism-of-action studies.

Scenario 2: A549 Lung Adenocarcinoma as Primary Model System

For research programs centered on non-small cell lung cancer using the A549 cell line, 1alpha-hydroxytorilin offers a quantifiable potency advantage over its closest analogs. With an ED50 of 20.52 μg/mL against A549 cells, 1alpha-hydroxytorilin demonstrates 1.7-fold greater potency than torilin (ED50 = 34.96 μg/mL) and 1.2-fold greater potency than 1beta-hydroxytorilin (ED50 = 25.09 μg/mL) [1]. This potency differential means that at a fixed concentration of 25 μg/mL, 1alpha-hydroxytorilin would be expected to produce cytotoxic effects substantially above its ED50 threshold, whereas torilin would remain below threshold. Selection of 1alpha-hydroxytorilin for A549-based studies is supported by this quantitative head-to-head evidence.

Scenario 3: Comparative Structure-Activity Relationship Studies of Guaiane Sesquiterpenes

1alpha-Hydroxytorilin serves as an essential comparator in structure-activity relationship (SAR) investigations of Torilis japonica sesquiterpenes, specifically to interrogate the functional consequences of C-1α hydroxylation. The quantitative cytotoxicity differences between 1alpha-hydroxytorilin (C-1α hydroxyl), 1beta-hydroxytorilin (C-1β hydroxyl), and torilin (no C-1 hydroxyl) provide a clean pharmacophore probe [1]. Procurement of all three compounds from a single lot-controlled source is recommended for rigorous SAR studies to ensure comparability. The 2.1-fold potency differential in SK-MEL-2 cells between 1alpha-hydroxytorilin and torilin represents a measurable biological signal that can be correlated with computational docking or biophysical measurements to elucidate the molecular basis of C-1 hydroxylation effects.

Scenario 4: Cytotoxicity Screening in Non-Androgen-Dependent Cancer Models

For cytotoxicity screening programs targeting cancer types where 5α-reductase inhibition may represent an unwanted confounding variable (e.g., non-androgen-dependent tumors), 1alpha-hydroxytorilin is the preferred compound over torilin. Torilin's established 5α-reductase inhibitory activity (IC50 = 31.7 ± 4.23 μM) [2] introduces a second mechanism of action that may complicate interpretation of cytotoxicity results, particularly in cell lines expressing 5α-reductase. 1alpha-Hydroxytorilin lacks reported 5α-reductase activity, thereby providing a cleaner pharmacological tool for studying direct sesquiterpene-mediated cytotoxicity without androgen pathway interference. This distinction is critical for procurement decisions in unbiased phenotypic screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1alpha-Hydroxytorilin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.